molecular formula C14H14O4 B14495850 3-Acetyl-7-methoxy-4,5-dimethyl-2H-1-benzopyran-2-one CAS No. 63326-86-3

3-Acetyl-7-methoxy-4,5-dimethyl-2H-1-benzopyran-2-one

Cat. No.: B14495850
CAS No.: 63326-86-3
M. Wt: 246.26 g/mol
InChI Key: UXIRNGAUZSDEQW-UHFFFAOYSA-N
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Description

3-Acetyl-7-methoxy-4,5-dimethyl-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by its unique structure, which includes an acetyl group, a methoxy group, and two methyl groups attached to the benzopyran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-7-methoxy-4,5-dimethyl-2H-1-benzopyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methoxy-4,5-dimethyl-2H-1-benzopyran-2-one with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the acetylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-7-methoxy-4,5-dimethyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-Acetyl-7-methoxy-4,5-dimethyl-2H-1-benzopyran-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-7-methoxy-4,5-dimethyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The methoxy and methyl groups contribute to the compound’s overall hydrophobicity, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxycoumarin: Similar in structure but lacks the acetyl and dimethyl groups.

    Herniarin: Another benzopyran derivative with different substituents.

    Methylumbelliferone: A coumarin derivative with a methoxy group at the 7-position.

Uniqueness

3-Acetyl-7-methoxy-4,5-dimethyl-2H-1-benzopyran-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetyl group enhances its reactivity, while the methoxy and dimethyl groups influence its solubility and interaction with biological targets.

Properties

CAS No.

63326-86-3

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

3-acetyl-7-methoxy-4,5-dimethylchromen-2-one

InChI

InChI=1S/C14H14O4/c1-7-5-10(17-4)6-11-12(7)8(2)13(9(3)15)14(16)18-11/h5-6H,1-4H3

InChI Key

UXIRNGAUZSDEQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=C(C(=O)O2)C(=O)C)C)OC

Origin of Product

United States

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